Fungicidal Potency Against Cucumber Downy Mildew (CDM) – Class-Level Comparison
The N-(thiophen-2-yl) nicotinamide chemotype to which this compound belongs has demonstrated potent in vivo fungicidal activity against Pseudoperonospora cubensis (CDM) in greenhouse assays. The most active analog in the published series, compound 4f, achieved an EC50 of 1.96 mg/L, outperforming the commercial fungicides diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L) [1]. While direct EC50 data for 6-((tetrahydrofuran-2-yl)methoxy)-N-(thiophen-2-ylmethyl)nicotinamide are not yet published, its structural features—particularly the 6-alkoxy substitution pattern—align with the pharmacophore requirements that drive high potency in this series.
| Evidence Dimension | In vivo fungicidal EC50 against CDM (greenhouse) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | Compound 4f (N-(thiophen-2-yl) nicotinamide analog): EC50 = 1.96 mg/L; Diflumetorim: EC50 = 21.44 mg/L; Flumorph: EC50 = 7.55 mg/L |
| Quantified Difference | Class-leading analog (4f) is 10.9× more potent than diflumetorim and 3.9× more potent than flumorph |
| Conditions | In vivo greenhouse bioassay against Pseudoperonospora cubensis on cucumber plants |
Why This Matters
This evidence establishes the N-(thiophen-2-yl) nicotinamide scaffold as a validated fungicidal chemotype with potency exceeding commercial standards, making the target compound a high-priority candidate for further profiling and structure-activity relationship (SAR) studies.
- [1] Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules 2022, 27(24), 8700. DOI: 10.3390/molecules27248700 View Source
